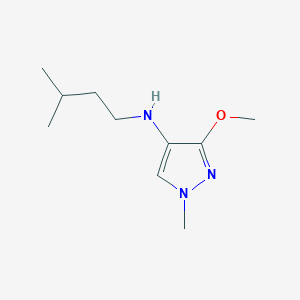![molecular formula C13H22F2N4O B11736112 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a morpholine ring connected via a propyl chain. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The difluoroethyl group is then introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The morpholine ring is synthesized separately and then linked to the pyrazole ring through a propyl chain using a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and a morpholine ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H22F2N4O |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H22F2N4O/c14-13(15)11-19-10-12(9-17-19)8-16-2-1-3-18-4-6-20-7-5-18/h9-10,13,16H,1-8,11H2 |
Clave InChI |
SAUDRCDASVKXOS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736040.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736048.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736053.png)

![2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736064.png)
![ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11736085.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)
![3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)
